molecular formula C13H10F3NO B1358422 {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 613239-75-1

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol

Cat. No.: B1358422
CAS No.: 613239-75-1
M. Wt: 253.22 g/mol
InChI Key: VRVOASJNEFKGGI-UHFFFAOYSA-N
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Description

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethanol moiety

Mechanism of Action

Target of Action

The primary target of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol is Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite.

Mode of Action

It is believed to interact with faah-1, potentially inhibiting its activity . This inhibition could lead to an increase in the levels of anandamide, resulting in enhanced signaling in the endocannabinoid system.

Biochemical Pathways

The compound likely affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH-1, the compound could potentially increase anandamide levels, thereby modulating the activity of the endocannabinoid system.

Result of Action

Given its potential role in modulating the endocannabinoid system, it could potentially influence a range of physiological processes, from pain perception to mood regulation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-(trifluoromethyl)pyridine-2-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine: Similar structure but with an amine group instead of a hydroxyl group.

    {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanone: Similar structure but with a ketone group instead of a hydroxyl group.

    {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methane: Similar structure but with a methyl group instead of a hydroxyl group

Uniqueness

{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVOASJNEFKGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624261
Record name {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613239-75-1
Record name {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in the manner analogous to Example 1F using 1D and 18B. MS m/z 478 (M+1).
Name
1D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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